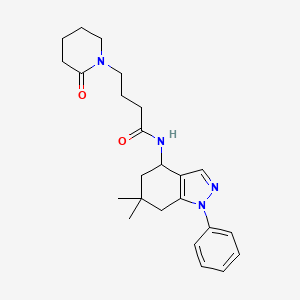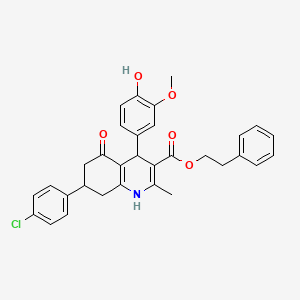
2-nitro-N-(2-phenylethyl)-5-(1-piperidinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(2-phenylethyl)-5-(1-piperidinyl)aniline, also known as N-(2-phenylethyl)-5-nitro-2-(1-piperidinyl)aniline (NPEPA), is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of NPEPA is not fully understood, but it is believed to act through multiple pathways. In cancer research, NPEPA has been shown to inhibit the activation of the Akt/mTOR pathway and induce the activation of the p38 MAPK pathway, leading to apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, NPEPA has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
NPEPA has been shown to have various biochemical and physiological effects in scientific research. In cancer research, NPEPA has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis and cell cycle arrest, and reduce angiogenesis. In Alzheimer's disease and Parkinson's disease research, NPEPA has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPEPA in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to selectively target cancer cells without affecting normal cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
For NPEPA research include further studies on its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved efficacy and safety profiles. Additionally, more studies are needed to evaluate its potential as a therapeutic agent for other diseases such as autoimmune diseases and infectious diseases.
Conclusion:
In conclusion, NPEPA is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its efficacy and safety profiles.
Métodos De Síntesis
NPEPA can be synthesized through a multi-step reaction involving the condensation of 2-nitroaniline and 2-phenylethylamine, followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The final step involves the reaction of the amine group with piperidine to form the piperidinyl group.
Aplicaciones Científicas De Investigación
NPEPA has been studied for its potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, NPEPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, NPEPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-nitro-N-(2-phenylethyl)-5-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-22(24)19-10-9-17(21-13-5-2-6-14-21)15-18(19)20-12-11-16-7-3-1-4-8-16/h1,3-4,7-10,15,20H,2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIPYEBDHZWZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene}](/img/structure/B5178377.png)
![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)

![1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol](/img/structure/B5178386.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5178397.png)
![2-{2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5178407.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B5178413.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)

![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)

